molecular formula C9H11ClN2O3 B1479044 5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1857797-57-9

5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1479044
CAS No.: 1857797-57-9
M. Wt: 230.65 g/mol
InChI Key: UZPQTUBEFLSKRU-UHFFFAOYSA-N
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Description

5-(2-Chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS 1857797-57-9) is a chemical building block with a molecular weight of 230.65 and the molecular formula C 9 H 11 ClN 2 O 3 . This compound features a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core, a scaffold recognized in medicinal chemistry and materials science research . The reactive 2-chloropropanoyl group attached to this structure makes it a versatile intermediate for further chemical synthesis, such as nucleophilic substitution reactions, to create novel derivatives for biological evaluation or material development. While specific biological data for this exact molecule is not widely published, the broader class of pyrrolopyrrole-diones is a subject of ongoing scientific investigation. Related structures have been explored for their potential pharmacological properties, including analgesic and sedative activities . Furthermore, diketopyrrolopyrrole (DPP) derivatives, which share a similar fused ring system, are high-performance materials used in organic electronics, solar cells, and as fluorescent probes and agents in photodynamic therapy . Researchers may utilize this chloropropanoyl-functionalized derivative as a key precursor in the synthesis of complex molecules for use in drug discovery programs or in the development of advanced organic materials. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

5-(2-chloropropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-4(10)9(15)12-2-5-6(3-12)8(14)11-7(5)13/h4-6H,2-3H2,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPQTUBEFLSKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2C(C1)C(=O)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound with significant potential in biological research. Its structural features suggest it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H11ClN2O3
  • Molecular Weight : 230.65 g/mol
  • CAS Number : 1857797-57-9
  • Purity : Minimum 95% .

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the chloropropanoyl group may facilitate enzyme inhibition or modulation, potentially affecting various metabolic pathways. Understanding its mechanism requires detailed biochemical assays and molecular docking studies to elucidate binding affinities and interactions with target proteins.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The chlorinated moiety may enhance the compound's ability to disrupt bacterial membranes or interfere with metabolic processes.
  • Anticancer Properties : Some pyrrole derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific activity of this compound in cancer models remains to be fully characterized.
  • Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This could lead to applications in drug development for conditions such as diabetes or obesity.

Data Table: Comparison of Biological Activities

Compound NameStructureBiological ActivityReference
This compoundStructurePotential antimicrobial and anticancer activity
Related Pyrrole DerivativeStructureKinase inhibition
Halogenated PyrroleStructureEnhanced antibacterial properties

Scientific Research Applications

Organic Electronics

5-(2-Chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is utilized in the development of organic semiconductors. Its structural properties allow it to participate in charge transport processes in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The compound's ability to form stable films enhances its application in thin-film transistors and solar cells.

Application Details
Organic PhotovoltaicsUsed as an active layer for improved power conversion efficiency.
Thin-Film TransistorsActs as a semiconductor material for electronic devices.

Pharmaceutical Research

The compound has shown potential as a precursor for synthesizing biologically active molecules. Its derivatives are being explored for their inhibitory effects on various biological targets, including enzymes and receptors involved in inflammatory processes.

  • Case Study : Research indicates that derivatives of this compound can selectively inhibit the NLRP3 inflammasome, a key player in inflammatory diseases. This property opens avenues for developing anti-inflammatory drugs.

Dyes and Pigments

Due to its conjugated structure, this compound can be utilized in dye-sensitized solar cells (DSSCs) and as a colorant in various applications. Its vibrant colors make it suitable for use in textiles and coatings.

Property Value
ColorBright red to orange
LightfastnessHigh

Material Science

In materials science, the compound serves as a building block for creating new polymers with tailored electronic properties. These polymers have applications in flexible electronics and optoelectronic devices.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropanoyl Group

The 2-chloropropanoyl moiety is susceptible to nucleophilic substitution reactions. For example:

  • Ammonolysis : Reaction with primary/secondary amines yields 5-(alkyl/arylaminopropanoyl) derivatives.

  • Hydrolysis : Under basic conditions (e.g., NaOH), the chloro group is replaced by hydroxyl, forming 5-(2-hydroxypropanoyl) derivatives .

Representative Conditions

ReagentSolventTemperatureProductYield (%)Reference
BenzylamineDMF80°C, 6h5-(2-Benzylaminopropanoyl) derivative~70
KOH (aq.)Ethanol/H₂OReflux, 4h5-(2-Hydroxypropanoyl) derivative~85

Cyclocondensation Reactions

The pyrrolo-pyrrole-dione core can act as a dienophile or dipolarophile. For instance:

  • Thiol-ene Click Reactions : Interaction with thiols (e.g., 1,2,4-triazole-3-thiol) forms thioether-linked adducts .

  • SN2 with α-Bromo-γ-Butyrolactone : Forms annulated thiazolo-triazole derivatives under mild heating .

Key Observations

  • Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.

  • Prolonged heating (>24h) does not improve yields due to side reactions .

Ring-Opening and Functionalization

The lactam rings may undergo ring-opening under acidic or reductive conditions:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the lactam, yielding pyrrole-2,5-dione intermediates .

  • Reductive Amination : NaBH₃CN with amines converts the dione to a diamine derivative .

Example Pathway
LactamHCl conc Pyrrole 2 5 dioneR NH 5 Amino pyrrole derivative\text{Lactam}\xrightarrow{\text{HCl conc }}\text{Pyrrole 2 5 dione}\xrightarrow{\text{R NH }}\text{5 Amino pyrrole derivative}

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring can undergo halogenation or nitration:

  • Chlorination : Cl₂ in acetic acid introduces chlorine at the α-position .

  • Nitration : HNO₃/H₂SO₄ forms nitro derivatives, which are precursors for further reductions .

Regioselectivity
Substituents on the bicyclic core direct electrophiles to the less hindered positions (e.g., C-3a over C-2) .

Cross-Coupling Reactions

The chloro-propanoyl group participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Forms biaryl derivatives using arylboronic acids .

  • Heck Reaction : Alkenes insert at the C-Cl bond under palladium catalysis .

Optimized Conditions

Reaction TypeCatalystBaseSolventYield (%)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃DMF/H₂O65–78
HeckPd(OAc)₂Et₃NDMF60–70

Comparison with Similar Compounds

The structural and functional similarities of this compound lie in its tetrahydropyrrolo[3,4-c]pyrrole-dione scaffold, which is modified at position 5 with various acyl or alkyl groups. Below is a detailed comparison with key analogs:

Substituent Variations and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Commercial Status
5-(2-Chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione C₁₀H₁₃ClN₂O₃ 244.67 2-Chloropropanoyl ≥95% Discontinued
5-(3-Chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione C₁₁H₁₅ClN₂O₃ 258.70 3-Chloropropanoyl, ethyl N/A Discontinued
5-(2-Chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione C₁₁H₁₅ClN₂O₃ 258.70 2-Chlorobutanoyl ≥95% Discontinued
5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione C₁₄H₁₄N₂O₂ 242.27 Benzyl (non-chlorinated) N/A Available (1–5 mg)

Key Observations :

  • Chlorine Position: The 2-chloropropanoyl substituent (target compound) offers distinct reactivity compared to the 3-chloro analog , as the β-chlorine in the latter may influence steric hindrance and electronic effects.
  • Non-Chlorinated Analog: The benzyl-substituted derivative lacks electrophilic chlorine, rendering it less reactive in substitution reactions but more stable under basic conditions.
Thermal and Chemical Stability
  • Chlorinated Derivatives: The 2-chloropropanoyl group increases susceptibility to hydrolysis under acidic or aqueous conditions, necessitating storage at low temperatures and anhydrous environments .
  • Benzyl Derivatives : Greater thermal stability (decomposition >200°C) due to aromatic conjugation, as evidenced by analogs with methoxy/ethoxy groups .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a two-stage approach:

  • Stage 1: Construction of the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core
    This involves cyclization reactions that form the bicyclic ring system. Common methods include cycloaddition reactions such as [3+2] cycloadditions between azirines or maleimides and appropriate nitrogen-containing precursors. Visible-light promoted photocatalytic cycloadditions have been reported as efficient and environmentally friendly approaches to synthesize dihydropyrrolo[3,4-c]pyrrole-1,3-diones with good regio- and stereoselectivity.

  • Stage 2: Introduction of the 2-chloropropanoyl substituent
    The acylation of the nitrogen or carbon atoms on the pyrrolo[3,4-c]pyrrole core with 2-chloropropanoyl chloride or related acylating agents is conducted under controlled conditions to selectively install the chloropropanoyl group at the 5-position. This step requires careful control of reaction conditions to avoid over-acylation or side reactions.

Detailed Preparation Methods

Step Reaction Type Reagents and Conditions Notes and Outcomes
1 Cycloaddition to form pyrrolo[3,4-c]pyrrole-1,3-dione core 2H-azirines + maleimides, organic photocatalyst, visible light irradiation, ambient temperature Efficient synthesis with good diastereoselectivity and functional group tolerance; environmentally friendly; yields typically moderate to high
2 Acylation with 2-chloropropanoyl chloride 2-chloropropanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Selective acylation at the 5-position; reaction monitored by TLC or HPLC; purification by column chromatography or recrystallization

Research Findings and Optimization

  • The use of visible-light photocatalysis in the cycloaddition step enhances selectivity and reduces the need for harsh reagents or conditions, improving the overall sustainability of the synthesis.
  • The choice of base and solvent in the acylation step critically influences the yield and purity of the final product. Triethylamine in dichloromethane at low temperatures minimizes side reactions such as hydrolysis or polymerization.
  • Purification techniques such as recrystallization or preparative chromatography are essential to achieve high purity (>95%) suitable for research and development applications.

Summary Table of Key Parameters

Parameter Typical Conditions Impact on Synthesis
Photocatalyst Organic dye (e.g., eosin Y) Enables visible-light activation for cycloaddition
Light Source LED visible light (400–500 nm) Promotes efficient cycloaddition without heating
Temperature (cycloaddition) Room temperature (20–25°C) Maintains functional group integrity
Acylation reagent 2-chloropropanoyl chloride Provides chloropropanoyl substituent
Base for acylation Triethylamine or similar Neutralizes HCl, promotes selective acylation
Solvent Dichloromethane or similar Good solubility and reaction medium
Purification Column chromatography, recrystallization Ensures high purity and removal of side products

Q & A

Basic: What are the optimal conditions for synthesizing 5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione to maximize yield and purity?

Methodological Answer:
Synthesis optimization involves controlled reaction temperatures (–20 to –15°C), slow addition of reagents (e.g., diazomethane in dichloromethane), and extended reaction times (40–48 hours) to ensure complete acylation and cyclization. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:4 ratio) followed by recrystallization in 2-propanol enhances purity . Monitoring intermediate formation using thin-layer chromatography (TLC) at each step is critical to avoid side products.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., the chloropropanoyl group). Molecular docking simulations may predict interactions with nucleophiles like amines or thiols. Validating computational results with experimental kinetics (e.g., monitoring Cl⁻ release via ion chromatography) ensures accuracy. Structural parameters from X-ray crystallography (e.g., bond angles, torsion angles) refine the model .

Basic: Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 8.8731 Å, b = 19.9044 Å, c = 10.5292 Å, and β = 96.689° .
  • NMR : Analyze 1^1H and 13^13C spectra to confirm pyrrolo-pyrrole backbone and chloropropanoyl substitution patterns.
  • LC-MS : Validate molecular weight (e.g., m/z 391.90 for C22_{22}H18_{18}ClN3_3S derivatives) .

Advanced: What experimental approaches elucidate the environmental fate of this compound in aquatic ecosystems?

Methodological Answer:
Design long-term environmental studies (e.g., 5–10 years) using split-plot randomized blocks to assess abiotic/biotic degradation. Measure hydrolysis rates under varying pH (4–9) and UV exposure. Use LC-MS/MS to detect degradation products (e.g., dechlorinated analogs). Ecotoxicological assays (e.g., Daphnia magna survival tests) evaluate bioaccumulation risks .

Basic: What are the challenges in purifying this compound, and how can they be addressed?

Methodological Answer:
Challenges include low solubility in polar solvents and co-elution of byproducts during chromatography. Solutions:

  • Pre-purification : Use vacuum distillation to remove volatile impurities.
  • Gradient elution : Adjust ethyl acetate/hexane ratios (1:4 to 1:2) to resolve closely related derivatives.
  • Recrystallization : Optimize solvent polarity (e.g., 2-propanol vs. ethanol) to enhance crystal homogeneity .

Advanced: How does the compound’s crystal packing influence its physicochemical properties?

Methodological Answer:
Crystal packing (e.g., π-π stacking of pyrrolo-pyrrole rings, hydrogen-bonding networks) affects melting point, solubility, and stability. X-ray data (e.g., Z = 4, V = 1846.9 ų) reveal intermolecular interactions. Thermal gravimetric analysis (TGA) correlates packing density with decomposition thresholds. Modifying substituents (e.g., replacing chlorine with methoxy groups) alters packing efficiency .

Basic: How can researchers validate the reproducibility of synthesis protocols for this compound?

Methodological Answer:

  • Stepwise documentation : Record reaction parameters (temperature, solvent volume, stirring speed) precisely.
  • Cross-lab validation : Share samples for independent NMR/X-ray verification.
  • Statistical analysis : Use ANOVA to compare yields across batches (e.g., 4 replicates with 5 plants each, as in agricultural chemical studies) .

Advanced: What mechanistic insights explain the compound’s potential bioactivity in cancer models?

Methodological Answer:
Hypothesize inhibition of kinase or protease targets via molecular dynamics simulations. Validate with enzyme assays (e.g., IC50_{50} measurements against HeLa cells). Compare with structurally similar compounds (e.g., pyrazolo-thiopyrano derivatives) to identify structure-activity relationships (SAR). Use fluorescence microscopy to track cellular uptake and sublocalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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